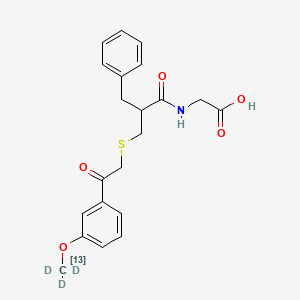

Thiorphan Methoxyacetophenone-13C,d3 Derivative

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

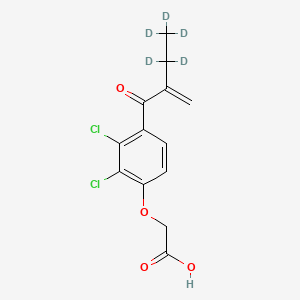

Thiorphan Methoxyacetophenone-13C,d3 Derivative is a chemical compound with the molecular formula C21H23NO5S . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H23NO5S . The molecular weight of this compound is 405.488.Aplicaciones Científicas De Investigación

Pharmacological Effects of Paeonol Derivatives

Paeonol, a component similar in naming structure to the requested compound, has been identified for its wide range of pharmacological activities. Studies have shown that derivatives of Paeonol exhibit antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects. The research progress on these derivatives has been systematically reviewed, indicating a potential area of interest for similar compounds (Wang et al., 2020).

Environmental Impact and Toxicities of Benzophenone-3

While not directly related to therapeutic applications, the study on Benzophenone-3, a common component in sunscreen products, highlights the importance of understanding the environmental fate and toxicological effects of chemical derivatives. This research provides a comprehensive review of the physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of Benzophenone-3 and its metabolites, emphasizing the need for further studies on the environmental monitoring and potential consequences of long-term exposure (Kim & Choi, 2014).

Clinical Use of Racecadotril and Its Metabolite Thiorphan

Racecadotril, an inhibitor of the enzyme neutral endopeptidase, has been explored for its analgesic, cardiovascular, and anti-diarrheal effects in both animal models and patients. The active metabolite of Racecadotril, Thiorphan, which does not cross the blood-brain-barrier, has shown consistent effectiveness in the treatment of acute diarrhea. This review of Racecadotril's pharmacodynamics, pharmacokinetics, and clinical effects provides insight into the application of enzyme inhibitors in therapeutics (Eberlin et al., 2012).

Synthesis and Applications of Thiophene Derivatives

Research on Thiophene derivatives, which share structural similarities with many pharmacologically active compounds, has been significant for their applications in medicinal chemistry. This review discusses the synthesis of Thiophene derivatives and their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. It also touches on their use in organic materials due to their electronic properties (Xuan, 2020).

Mecanismo De Acción

Target of Action

Thiorphan Methoxyacetophenone-13C,d3 Derivative, also known as DTXSID50858477, is a potent inhibitor of membrane metalloendopeptidase (enkephalinase) . Enkephalinase is an enzyme that degrades enkephalins, which are endogenous opioid peptides that modulate the body’s response to pain.

Mode of Action

The compound interacts with its target, enkephalinase, by inhibiting its activity. This inhibition results in an increase in the concentration of enkephalins. The increased enkephalin levels potentiate morphine-induced analgesia and attenuate naloxone-precipitated withdrawal symptoms .

Result of Action

The inhibition of enkephalinase by this compound leads to an increase in enkephalin levels. This results in potentiated morphine-induced analgesia and attenuated naloxone-precipitated withdrawal symptoms, indicating a potential role for this compound in pain management and opioid withdrawal treatment .

Propiedades

IUPAC Name |

2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i1+1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFBMQMMAFLEHC-KQORAOOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858477 |

Source

|

| Record name | N-(2-{[(2-{3-[(~13~C,~2~H_3_)Methyloxy]phenyl}-2-oxoethyl)sulfanyl]methyl}-3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329837-24-2 |

Source

|

| Record name | N-(2-{[(2-{3-[(~13~C,~2~H_3_)Methyloxy]phenyl}-2-oxoethyl)sulfanyl]methyl}-3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)